(+)-Isobutyl D-lactate

Catalog No.
S1900208
CAS No.
61597-96-4
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Isobutyl D-lactate

CAS Number

61597-96-4

Product Name

(+)-Isobutyl D-lactate

IUPAC Name

2-methylpropyl (2R)-2-hydroxypropanoate

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m1/s1

InChI Key

WBPAQKQBUKYCJS-ZCFIWIBFSA-N

SMILES

CC(C)COC(=O)C(C)O

Canonical SMILES

CC(C)COC(=O)C(C)O

Isomeric SMILES

C[C@H](C(=O)OCC(C)C)O

Synthesis and Chirality Studies

(+)-Isobutyl D-lactate is a valuable target molecule for research on stereoselective synthesis. Studies have explored methods for its production with high enantiomeric purity, meaning the molecule exists in a specific left-handed ((+)) form. One such method involves palladium-catalyzed coupling of an enol with isobutyl acetate [1]. This research helps develop efficient and selective methods for creating chiral molecules crucial in various fields like pharmaceuticals and biomaterials.

Source

[1] FI09264 | 61597-96-4 | Isobutyl D-lactate | Biosynth,

(+)-Isobutyl D-lactate is an ester formed from D-lactic acid and isobutanol. Its molecular formula is C₇H₁₄O₃, and it is characterized by a chiral center, making it optically active. This compound is part of the broader family of lactate esters, which have garnered attention due to their diverse applications in various industries, including food, pharmaceuticals, and cosmetics. The unique properties of (+)-isobutyl D-lactate, such as its low toxicity and biodegradable nature, make it an attractive alternative to traditional solvents and additives .

The primary reaction involving (+)-isobutyl D-lactate is its formation through the esterification of D-lactic acid with isobutanol. This reaction can be represented as follows:

D lactic acid+isobutanol isobutyl D lactate+water\text{D lactic acid}+\text{isobutanol}\rightarrow \text{ isobutyl D lactate}+\text{water}

This process typically requires an acid catalyst to facilitate the reaction and can occur under reflux conditions to drive the reaction to completion. Additionally, (+)-isobutyl D-lactate can undergo hydrolysis in the presence of water, reverting to its constituent acids under acidic or basic conditions .

Biologically, (+)-isobutyl D-lactate exhibits several interesting properties. It has been studied for its potential role in metabolic pathways, particularly concerning the metabolism of D-lactic acid in various organisms. Unlike L-lactic acid, which plays a significant role in human metabolism, D-lactic acid and its esters like (+)-isobutyl D-lactate are less involved in fundamental metabolic processes but may still influence certain microbial activities and fermentation processes .

Research indicates that while some bacteria can metabolize D-lactate, the specificity of enzymes like D-lactate dehydrogenase limits its conversion in many organisms. This specificity suggests that (+)-isobutyl D-lactate might have unique interactions within microbial ecosystems or during fermentation processes .

The synthesis of (+)-isobutyl D-lactate can be achieved through various methods:

  • Microbial Fermentation: Utilizing engineered strains of bacteria capable of converting sugars directly into lactate esters. This method allows for a more sustainable production process by using renewable resources .
  • Chemical Esterification: The most common laboratory method involves the direct esterification of D-lactic acid with isobutanol under acidic conditions. This method can be optimized by adjusting temperature, pressure, and catalyst concentration to maximize yield .
  • Biocatalysis: Enzymatic methods using lipases or other esterification enzymes can also produce (+)-isobutyl D-lactate with high specificity and under mild conditions, reducing by-products and improving purity .

(+)-Isobutyl D-lactate finds applications across various sectors:

  • Food Industry: Used as a flavoring agent or preservative due to its low toxicity and pleasant aroma.
  • Pharmaceuticals: Acts as a solvent or excipient in drug formulations.
  • Cosmetics: Employed in skin care products for its moisturizing properties.
  • Industrial Solvent: Its biodegradable nature makes it an eco-friendly alternative to traditional solvents in cleaning products and coatings .

Research on the interactions of (+)-isobutyl D-lactate focuses primarily on its metabolic pathways and potential effects on microbial communities. Studies indicate that it may influence fermentation dynamics when used as a substrate for specific bacterial strains. Furthermore, its interactions with other metabolites can modulate pathways related to energy production and biosynthesis within microbial systems .

In terms of toxicity assessments, (+)-isobutyl D-lactate has been evaluated for skin irritation potential and has shown low toxicity levels, making it suitable for use in consumer products .

Several compounds are structurally similar to (+)-isobutyl D-lactate, primarily other lactate esters. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl lactateC₄H₈O₃Commonly used as a solvent; produced from ethanol
Isopropyl lactateC₅H₁₂O₃Higher boiling point; used in coatings
Butyl lactateC₆H₁₄O₃Used as a solvent; higher hydrophobicity
Methyl lactateC₄H₈O₃Lower molecular weight; used in food flavoring

Unlike these compounds, (+)-isobutyl D-lactate offers specific advantages such as lower toxicity and better biodegradability, making it preferable for applications requiring environmental consideration.

Chemical Synthesis Pathways

Esterification Reactions of D-Lactic Acid

The primary chemical approach for synthesizing (+)-isobutyl D-lactate involves the direct esterification of D-lactic acid with isobutanol [2]. This conventional acid-catalyzed reaction typically employs concentrated sulfuric acid as the catalyst and operates under reflux conditions to drive the equilibrium toward ester formation . The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of isobutanol attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate that subsequently eliminates water to yield the desired ester product .

The esterification process requires careful optimization of reaction parameters to maximize conversion and minimize side reactions. Temperature control is critical, with optimal conditions typically ranging from 50 to 100°C [2]. Extended reaction times of 2 to 6 hours are necessary to achieve conversions of 85 to 95 percent [2]. The reaction is inherently equilibrium-limited due to water formation, necessitating continuous water removal through azeotropic distillation or molecular sieves to drive the reaction to completion [3].

A significant advancement in this methodology involves the implementation of graded synthesis processes, where the reaction is conducted in two sequential steps based on different conversion degrees of lactic acid [4]. This approach enables the recycling of 85 to 95 percent of unreacted lactic acid, substantially reducing waste generation and improving atom economy [4]. The process incorporates innovative separation techniques, including water washing followed by alkali washing, which reduces liquid alkali consumption by 70 to 75 percent and decreases wastewater discharge by 65 to 70 percent [4].

Recent developments have explored the application of ionic liquid catalysis for enhanced esterification efficiency. The use of 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm][HSO4]) as a dual catalyst and solvent system has demonstrated remarkable performance, achieving conversions exceeding 99.7 percent with ester purities reaching 98.6 percent [5]. This approach eliminates the corrosion issues associated with traditional mineral acid catalysts while providing superior reaction kinetics and simplified product separation.

The reverse reactive distillation technique represents another innovative approach for (+)-isobutyl D-lactate synthesis [6]. This process integrates esterification and distillation in a single unit operation, enabling operation at elevated temperatures that enhance reaction kinetics while simultaneously removing water through distillation [6]. The method has achieved exceptional performance metrics, with lactic acid conversions reaching 99.81 percent and optical purities exceeding 99.9 percent [6].

Catalytic Asymmetric Synthesis Approaches

Advanced asymmetric synthesis methodologies have emerged as powerful tools for producing enantiopure (+)-isobutyl D-lactate with exceptional stereochemical control. The development of confined imidodiphosphorimidate (IDPi) Brønsted acid catalysts has revolutionized asymmetric hydrolactonization reactions, providing access to tertiary lactones with outstanding enantioselectivities [7]. These catalysts operate through an asynchronous concerted mechanism where alkene protonation precedes ring closure, resulting in excellent stereocontrol with enantiomeric excesses exceeding 90 percent [7].

Chiral isothiourea Lewis base catalysts have demonstrated exceptional utility in the asymmetric synthesis of benzofused ε-lactones, achieving high enantioselectivities despite modest diastereoselectivities [8]. These catalysts facilitate the formation of chiral centers through nucleophilic activation of acyl donors, enabling the construction of complex lactone architectures with yields around 50 percent over two synthetic steps [8].

The Mitsunobu reaction has proven particularly valuable for constructing optically pure lactate ester frameworks [9]. This methodology employs the coupling of optically pure methyl lactate with phenolic compounds under the influence of triphenylphosphine and diethyl azodicarboxylate, maintaining the stereochemical integrity of the starting chiral center while forming new carbon-oxygen bonds [9]. The reaction proceeds with excellent retention of configuration, making it ideal for preparing lactisole derivatives and related structures with defined stereochemistry [9].

Palladium-catalyzed coupling reactions have emerged as sophisticated tools for stereoselective lactate ester synthesis . These methodologies involve the coupling of enolates with isobutyl acetate under palladium catalysis, enabling the formation of (+)-isobutyl D-lactate with high enantiomeric purity . The palladium complexes provide exceptional control over the stereochemical outcome through well-defined transition states that favor the formation of the desired R-enantiomer .

Brown's asymmetric hydroboration methodology, while traditionally applied to alkene substrates, has found application in lactate ester synthesis through subsequent oxidation and esterification sequences [10]. The use of diisopinocampheylborane derived from (+)-α-pinene enables highly enantioselective hydroboration with enantiomeric excesses reaching 98 percent [10]. This methodology is particularly effective for (Z)-alkenes, providing predictable stereochemical outcomes through well-established mnemonic models [10].

Biocatalytic Production

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution represents a fundamental approach for obtaining enantiopure (+)-isobutyl D-lactate from racemic precursors through the selective transformation of one enantiomer while leaving the other unchanged. Lipase-catalyzed kinetic resolution has emerged as the most widely studied and successful methodology for this purpose [11] [12]. Candida antarctica lipase B (CAL-B) has demonstrated exceptional performance in the resolution of racemic butyl lactate through enantioselective esterification reactions [11].

The kinetic resolution of d,l-butyl lactate using CAL-B in heptane at 30°C with butyric anhydride as the acylating agent achieves remarkable results [11]. The process exhibits an initial esterification rate of 1.5 g L⁻¹ h⁻¹ g⁻¹ enzyme, with enantioselectivity ratios exceeding 100 and final substrate enantiomeric excesses superior to 99 percent [11]. The reaction demonstrates a strong preference for the D-form of lactate ester, with less than 1 percent consumption of the L-substrate, enabling efficient separation of the desired (+)-isobutyl D-lactate [11].

Process optimization has led to the development of solvent-free systems that operate at elevated temperatures of 60°C with higher lipase concentrations [11]. These conditions result in dramatically improved initial rates of 7.6 g L⁻¹ h⁻¹ g⁻¹ enzyme while maintaining enantioselectivity ratios above 100 and achieving final substrate enantiomeric excesses of 95 percent [11]. The solvent-free approach eliminates environmental concerns associated with organic solvents while providing superior volumetric productivity.

Candida rugosa lipase has also demonstrated utility in the kinetic resolution of racemic lactate esters through hydrolysis reactions [12]. This enzyme exhibits preferential hydrolysis of one enantiomer, enabling the recovery of enantiopure lactate esters from the unreacted substrate pool [12]. The hydrolysis approach offers advantages in terms of product recovery and purification, as the hydrolyzed enantiomer can be easily separated from the unreacted ester through conventional extraction techniques [12].

The enzymatic resolution process benefits from careful optimization of reaction parameters including temperature, pH, substrate concentration, and enzyme loading [13]. Temperature effects are particularly significant, with optimal conditions typically ranging from 30 to 60°C depending on the specific enzyme and substrate combination [11]. The pH must be carefully controlled to maintain enzyme activity while preventing chemical decomposition of the lactate ester substrate [13].

Recent advances have focused on the development of cascade enzymatic systems that combine lactate oxidases with subsequent reduction enzymes to achieve efficient biotransformation of racemic lactate mixtures [13]. These systems employ D-lactate oxidase from Gluconobacter oxydans and L-lactate oxidase from Pediococcus species to selectively convert each enantiomer to pyruvate, which can then be stereoselectively reduced to the desired lactate enantiomer [13].

Microbial Fermentation Techniques

Microbial biosynthesis of lactate esters has emerged as a sustainable alternative to chemical synthesis, offering the advantages of renewable feedstock utilization and environmentally benign reaction conditions [14] [15]. The development of engineered Escherichia coli strains has enabled the direct microbial biosynthesis of isobutyl lactate esters from fermentable sugars [14] [15].

The engineering strategy involves the construction of a pyruvate-to-lactate ester module consisting of three key enzymatic components [14] [15]. Lactate dehydrogenase (ldhA) converts pyruvate to lactate, propionate coenzyme A transferase (pct) converts lactate to lactyl-coenzyme A, and alcohol acyltransferase (AAT) condenses lactyl-coenzyme A with isobutanol to produce isobutyl lactate [14] [15]. This modular approach enables the systematic optimization of each enzymatic step to maximize overall pathway efficiency [14] [15].

The selection of appropriate alcohol acyltransferases represents a critical factor in determining the efficiency and selectivity of ester biosynthesis [14] [16]. Library screening of five different pyruvate-to-lactate ester modules with divergent AATs has identified optimal enzyme variants capable of producing a wide range of linear, branched, and aromatic lactate esters [14]. The chloramphenicol acetyltransferase from Staphylococcus aureus (CAT Sa F97W) has demonstrated enhanced specificity toward isobutanol, enabling efficient isobutyl lactate production [16].

Process optimization through metabolic engineering approaches has achieved significant improvements in production metrics [14] [15]. The re-modularization of the pathway into upstream modules for precursor generation and downstream modules for ester synthesis has enabled systematic elimination of metabolic bottlenecks [14]. Manipulation of metabolic fluxes through plasmid copy number control, promoter engineering, ribosome binding site optimization, and environmental perturbation has resulted in 4.96-fold improvements in ethyl lactate production [14].

Lactobacillus delbrueckii has demonstrated exceptional capability for direct D-lactate production from carbohydrate feedstocks [17]. Fermentation of rice starch hydrolysate using this organism achieves D-lactate titers of 70 g/L with D-content exceeding 97.5 percent and yields reaching 70 percent [17]. The process employs enzymatic hydrolysis of rice powder using α-amylase, β-amylase, and pullulanase to generate fermentable sugars, primarily maltose, with average gross yields of 82.5 percent [17].

Lactobacillus plantarum exhibits unique metabolic capabilities through its lactate racemization system, enabling the production of both D- and L-lactate isomers [18] [19]. The organism possesses two distinct pathways for D-lactate production: direct reduction of pyruvate by D-lactate dehydrogenase (LdhD) and lactate racemization through the lar operon [18] [19]. The lactate racemase system consists of the larABCDE operon encoding the nickel-dependent racemase and accessory proteins, and the larR(MN)QO operon encoding transcriptional regulators and nickel transporters [18] [19].

Industrial Scale-up Considerations

Green Chemistry Principles in Manufacturing

The industrial production of (+)-isobutyl D-lactate increasingly emphasizes the implementation of green chemistry principles to minimize environmental impact while maintaining economic viability [20] [21]. Process intensification through reactive distillation represents a paradigm shift toward more sustainable manufacturing approaches [22] [23]. This technology combines reaction and separation in a single unit operation, dramatically reducing energy consumption and capital investment while achieving superior conversion rates [22] [23].

The development of energy-saving and environment-friendly production processes focuses on resource recycling and waste minimization [20]. Advanced process designs enable the recovery and reuse of 85 to 95 percent of unreacted lactic acid through optimized separation sequences [20]. Water washing followed by alkali washing reduces liquid alkali consumption by 70 to 75 percent while decreasing wastewater discharge by 65 to 70 percent [20]. These improvements collectively reduce the environmental footprint while enhancing process economics [20].

Ionic liquid catalysis represents a significant advancement in green chemistry applications for lactate ester production [5]. The use of 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm][HSO4]) as a dual catalyst and solvent eliminates the need for volatile organic compounds while providing superior catalytic performance [5]. The ionic liquid can be efficiently recycled through simple phase separation, reducing waste generation and operational costs [5].

Biocatalytic approaches align closely with green chemistry principles through their use of renewable feedstocks and mild reaction conditions [24] [25]. Microbial production platforms utilize fermentable sugars derived from agricultural residues, reducing dependence on petroleum-based raw materials [24] [25]. The engineered Escherichia coli systems operate under ambient conditions without requiring harsh chemicals or extreme temperatures, significantly reducing energy consumption [24] [25].

The implementation of consolidated bioprocessing (CBP) represents the ultimate expression of green chemistry in lactate ester production [21]. CBP platforms integrate enzyme production, biomass hydrolysis, and sugar fermentation in a single reactor, dramatically reducing process complexity and cost [21]. Thermophilic organisms such as Clostridium thermocellum enable direct conversion of lignocellulosic biomass to lactate esters at elevated temperatures, eliminating the need for separate pretreatment and enzymatic hydrolysis steps [21].

Membrane-based purification technologies offer environmentally friendly alternatives to traditional separation methods [26] [27]. Nanofiltration and pervaporation eliminate the need for hazardous solvents while operating at moderate temperatures and pressures [26] [27]. These membrane processes achieve high selectivity and purity with reduced energy consumption compared to conventional distillation methods [26] [27].

Purification and Isolation Strategies

The efficient purification and isolation of (+)-isobutyl D-lactate from complex reaction mixtures requires sophisticated separation strategies that maintain product quality while minimizing costs [28] [29]. Reactive distillation has emerged as the preferred technology for industrial-scale purification, offering simultaneous reaction and separation with exceptional efficiency [30] [6].

Advanced reactive distillation systems employ highly efficient fractionating columns designed to achieve precise separation of lactate esters from reaction mixtures [6] [31]. The process operates by controlling the temperature of lactate ester vapor at the column exit point, enabling the recovery of products with purities exceeding 98 percent [6] [31]. The integration of vapor permeation using zeolite membranes allows for efficient water removal and alcohol recycling, resulting in complete conversion of lactic acid to lactate esters [31].

Extractive distillation provides an alternative approach for separating lactate esters with similar boiling points [32]. The process employs selective extractive agents such as diethylene glycol to enhance the relative volatility between target compounds and impurities [32]. This methodology is particularly effective for separating ethyl lactate from isopropyl lactate, achieving high purity products through careful selection of extractive agents and optimization of operating conditions [32].

Crystallization represents a powerful purification technique for achieving ultra-high purity (+)-isobutyl D-lactate [29] [33]. The process involves controlled cooling of concentrated ester solutions to induce selective crystallization of the desired product while leaving impurities in the mother liquor [29] [33]. Optimization of crystallization conditions, including temperature profile, seeding strategy, and agitation rate, enables the production of high-purity crystals with excellent recovery yields ranging from 90 to 98 percent [29] [33].

Membrane-based separation technologies offer energy-efficient alternatives to thermal separation methods [34] [35]. Nanofiltration membranes demonstrate excellent selectivity for lactate esters, with optimal performance achieved at 25°C and pH 2.8 [27]. The MPF-36 membrane exhibits the lowest lactate rejection of 7 percent, enabling efficient permeation with 93 percent yield [27]. Process optimization through pH and temperature control significantly influences membrane performance and product recovery [27].

Pervaporation dehydration provides specialized capabilities for removing water from esterification reaction mixtures [35]. Hydrophilic membranes such as PERVAP™ 1131 demonstrate high affinity for water while maintaining selectivity against organic components [35]. The technology operates effectively with multicomponent systems containing water, ethanol, ethyl lactate, and lactic acid at relatively low temperatures ranging from 40 to 80°C [35].

The selection of optimal purification strategies depends on the specific composition of the reaction mixture, desired product purity, and economic constraints [28]. Integrated approaches combining multiple separation technologies often provide superior performance compared to single-unit operations [28]. For example, the sequential application of reactive distillation followed by crystallization can achieve exceptional purity levels while maintaining high recovery yields [28].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 319 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61597-96-4

Dates

Modify: 2023-08-16

Explore Compound Types